molecular formula C25H29N3O4S B2873486 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide CAS No. 878058-79-8

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide

Cat. No.: B2873486
CAS No.: 878058-79-8
M. Wt: 467.58
InChI Key: GYQDOKNZTZDCMD-UHFFFAOYSA-N
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Description

2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is built around a 1H-indole moiety that is functionalized at the nitrogen atom with a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position with a sulfonyl acetamide chain, which is further connected to a p-tolyl (4-methylphenyl) ring. This specific structural architecture is characteristic of a class of compounds investigated for their potential bioactivity, particularly as modulators of protein targets. The presence of the azepane ring (a seven-membered heterocycle) contributes to the molecule's properties and potential interaction with biological systems. Researchers may find value in this compound for drug discovery and development applications. Structurally similar indole-derived molecules are frequently explored in oncology research, for instance, as potential kinase inhibitors targeting pathways such as VEGF or PDGFR. Furthermore, its core structure shares features with other synthetic molecules that are subjects of scientific interest, including those studied for their interactions with the endocannabinoid system. The sulfonamide group is a common pharmacophore that can confer specific binding affinities, though it also carries a potential risk of hypersensitivity that requires careful investigation. This product is provided strictly for research purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-19-10-12-20(13-11-19)26-24(29)18-33(31,32)23-16-28(22-9-5-4-8-21(22)23)17-25(30)27-14-6-2-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQDOKNZTZDCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, incorporating an indole core, a sulfonyl group, and an azepane ring, suggests various mechanisms of action in biological systems. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H31N3O4S
  • Molecular Weight : 481.6 g/mol
  • CAS Number : 878060-21-0

The mechanism of action for this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. For instance, it has been noted to interact with glycine transporter 1 (GlyT1), showing potential as a therapeutic agent for neurological disorders .
  • Receptor Modulation : The structural components may allow the compound to modulate receptor activity, influencing signal transduction pathways relevant to various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Studies have explored the anticancer properties of related indole-sulfonamide compounds. These compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications to the indole structure can enhance biological activity .

Central Nervous System Effects

The ability of the compound to penetrate the blood-brain barrier has been highlighted in pharmacokinetic studies. This characteristic is crucial for developing treatments for central nervous system disorders, where modulation of neurotransmitter transporters like GlyT1 could provide therapeutic benefits .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxic effects observed in cancer cell lines
GlyT1 InhibitionPotent inhibitor with implications for CNS disorders
Enzyme InteractionPotential to modulate enzyme activity

Case Study: GlyT1 Inhibition

In a study focusing on GlyT1 inhibitors, compounds structurally similar to this compound were evaluated for their potency. The most effective compounds exhibited IC50 values in the nanomolar range, demonstrating significant potential for treating conditions like schizophrenia and depression through enhanced glycine signaling in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Key Structural Differences Molecular Weight (g/mol) Biological Activity (if reported) Reference
Target compound N/A 467.58 Not explicitly reported
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide Ortho-methylphenyl (o-tolyl) vs. para-tolyl 467.58 Not reported
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Sulfanyl (S) vs. sulfonyl (SO₂); 4-Cl-phenyl vs. p-tolyl 452.01 Not reported
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Propanamide linker; naphthalene moiety 388.47 NSAID-tryptamine hybrid; potential anti-inflammatory
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(o-tolylsulfonyl)acetamide Chlorobenzoyl and methoxy groups; o-tolylsulfonyl 482.94 Not reported (synthesized as indomethacin analog)
2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide (Compound 5a–y series) Adamantane substituent; oxoacetamide vs. sulfonylacetamide ~443.5 (varies) Anticancer (IC₅₀ = 10.56 µM against HepG2 cells)

Key Observations

The p-tolyl group in the target compound increases lipophilicity compared to the 4-chlorophenyl analog , which may enhance membrane permeability but reduce aqueous solubility. Ortho-tolyl substitution (vs. para) introduces steric hindrance, possibly affecting binding to planar targets like enzymes or receptors .

Biological Activity Trends :

  • Adamantane-containing indole derivatives (e.g., ) exhibit anticancer activity, suggesting the indole core’s role in cytotoxicity. The target compound’s sulfonyl group may confer distinct binding modes compared to oxoacetamide derivatives.
  • Hybrids like the NSAID-tryptamine conjugate highlight the indole scaffold’s versatility in targeting inflammatory pathways, though the target compound’s azepane and sulfonyl groups may redirect activity toward other targets (e.g., kinases or GPCRs).

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for sulfonyl-linked indoles, such as coupling indole-3-sulfonyl chloride with azepane-containing amines, followed by acetylation with p-toluidine .
  • Yields and purity depend on optimized reaction conditions (e.g., anhydrous solvents, controlled temperature) to avoid side reactions at the sulfonyl or azepane moieties .

Computational and Spectroscopic Data: The target compound’s 1H-NMR spectrum would show characteristic indole protons (δ 7.2–8.1 ppm), azepane methylenes (δ 1.4–2.1 ppm), and p-tolyl methyl (δ 2.3 ppm) .

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